molecular formula C11H14ClNO2 B057573 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide CAS No. 1030624-36-2

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

Cat. No. B057573
M. Wt: 227.69 g/mol
InChI Key: CASIMBRPWDCQJE-UHFFFAOYSA-N
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Description

“2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as 4-Chloro-N-(2-hydroxypropyl)benzeneacetamide . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 227.687 Da and the monoisotopic mass is 227.071304 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” include a molecular formula of C11H14ClNO2, an average mass of 227.687 Da, and a monoisotopic mass of 227.071304 Da .

Scientific Research Applications

Potential Pesticides

A study characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, showing their potential as pesticides. This research provided new diffraction data, including experimental and calculated peak positions, intensities, and unit-cell parameters, indicating their utility in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Crystal Structure Analysis

The crystal structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," was determined, providing insights into its molecular arrangement and potential interactions for further chemical analysis (Saravanan et al., 2016).

Antibacterial Agents

Research on 4-Oxo-thiazolidines and 2-Oxo-azetidines, including derivatives similar to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," revealed their moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. This study also conducted QSAR analyses to understand the impact of structural and physicochemical parameters on their antibacterial efficacy (Desai et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

A comprehensive study synthesized bioactive benzothiazolinone acetamide analogs and investigated their vibrational spectra, electronic properties, photochemical and thermochemical modeling for applications in dye-sensitized solar cells (DSSCs). The research highlighted the compounds' good light harvesting efficiency and free energy of electron injection potential. Furthermore, molecular docking studies were performed to analyze the binding interactions with cyclooxygenase 1 (COX1), indicating their relevance in biological contexts (Mary et al., 2020).

Potential Insecticidal Agents

Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds exhibited excellent results, suggesting their potential as insecticidal agents (Rashid et al., 2021).

Antiviral and Antiapoptotic Effects

Another study synthesized a novel anilidoquinoline derivative, related to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, offering insights into its therapeutic potential (Ghosh et al., 2008).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIMBRPWDCQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

Synthesis routes and methods

Procedure details

2-(4-Chlorophenyl)acetic acid (1.9 kg, 11.1 mol, 1.00 eq), toluene (1 L), phenylboronic acid (67 g, 549 mmo, 0.049 eq.), and boric acid (68 g, 1.10 mol. 0.099 eq) where charged to a 20 L jacketed reactor in the specified order. After the resulting mixture had been heated with stirring to 40° C., 1-amino-2-propanol (908 g, 12.09 mol, 1.085 eq) and toluene (1 L) were added. The reaction mixture was then heated to reflux while the water coproduct was removed in a Dean-Stark trap. Refluxing and water removal were continued until conversion of 2-(4-chlorophenyl)acetic acid exceeded 98%. Such conversion is usually achieved with 8-12 hours of refluxing. Water coproduct removed in the Dean-Stark trap totaled 265 mL (14.72 mol). After the reaction mixture had been cooled to 60-70° C., 5 wt % aqueous sodium bicarbonate (2 L) was added slowly while the reaction mixture was maintained at 60-70° C. Water (10 mL) was then added slowly while the stirred reaction mixture was maintained at ≧50° C. The diluted reaction mixture was cooled to 30° C. and stirred at that temperature for 30 minutes. The resulting solid precipitate was filtered and vacuum dried for 48 hours at 50° C. to provide 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide (2.356 kg, 92.9% yield not corrected for purity, 90.12% purity by HPLC peak area).
Quantity
1.9 kg
Type
reactant
Reaction Step One
Quantity
67 g
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reactant
Reaction Step One
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68 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
908 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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